Product packaging for p-Methylcinnamaldehyde(Cat. No.:CAS No. 56578-35-9)

p-Methylcinnamaldehyde

Cat. No.: B151977
CAS No.: 56578-35-9
M. Wt: 146.19 g/mol
InChI Key: DKOUYOVAEBQFHU-NSCUHMNNSA-N
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Description

p-Methylcinnamaldehyde (CAS 1504-75-2), also known as 3-(4-methylphenyl)prop-2-enal, is a synthetic organic compound with the molecular formula C 10 H 10 O and a molecular weight of 146.19 g/mol . It is recognized for its spicy, cinnamon-like odor and appears as colorless to pale yellow crystals or a liquid with a melting point between 41.5°C to 43°C . It is soluble in alcohol and has low solubility in water . In research applications, this compound is primarily investigated for its potent biological activities. It serves as a key compound in flavor and fragrance research, where it is used to study and replicate spicy, cinnamon notes . Beyond this, it has significant promise in pharmacological and microbiological studies. Research has shown that this compound exhibits strong antibiofilm activity against the pathogenic fungus Candida albicans , effectively inhibiting biofilm formation by over 90% at 50 μg/mL and interfering with hyphal growth and cell aggregation . Its mechanism of action appears to involve the downregulation of biofilm-related genes ( ECE1, IFD6, RBT5, UCF1, UME6 ) and upregulation of dispersal-related genes ( CHT4, YWP1 ) . Furthermore, cinnamaldehyde derivatives, in general, are studied for their broad pharmacological potential, including anti-inflammatory effects through the inhibition of the NF-κB pathway . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for personal use. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B151977 p-Methylcinnamaldehyde CAS No. 56578-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enal
Source PubChem
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InChI

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOUYOVAEBQFHU-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862681
Record name (2E)-3-(4-Methylphenyl)-2-propenal
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Yellowish crystals
Record name 3-(4-Methylphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Methylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

154.00 °C. @ 25.00 mm Hg
Record name 3-(4-Methylphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; moderately soluble in oils, moderately soluble (in ethanol)
Record name p-Methylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1504-75-2, 56578-35-9
Record name p-Methyl cinnamaldehyde
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Record name (2E)-3-(4-Methylphenyl)-2-propenal
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Record name 2-Propenal, 3-(4-methylphenyl)
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Record name 4-methlycinnamaldehyde
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Record name P-METHYLCINNAMALDEHYDE
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Record name 3-(4-Methylphenyl)-2-propenal
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Melting Point

41.5 °C
Record name 3-(4-Methylphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Reaction Pathways of P Methylcinnamaldehyde

Established Synthetic Routes to p-Methylcinnamaldehyde

The synthesis of this compound and its analogs is primarily achieved through condensation reactions, with various modifications and alternative strategies developed to enhance efficiency, selectivity, and environmental compatibility.

Aldol (B89426) Condensation Approaches in this compound Synthesis

Aldol condensation is a cornerstone for forming the carbon-carbon bond that defines the cinnamaldehyde (B126680) backbone. This class of reactions involves the reaction of an enolate or enol with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which then typically undergoes dehydration. In the context of this compound synthesis, this involves the reaction of p-tolualdehyde with an enolizable aldehyde, most commonly propanal.

The reaction is frequently carried out using a base catalyst, such as sodium hydroxide (B78521), in a solvent like aqueous methanol (B129727). google.comgoogle.com For instance, a process for preparing α-methyl cinnamaldehyde involves reacting benzaldehyde (B42025) and n-propionaldehyde in an alkaline medium with aqueous methanol as the solvent. google.com The temperature is controlled between 15-25°C, and the dropwise addition of n-propionaldehyde occurs over several hours to yield the product. google.comgoogle.com Another described synthesis involves adding propionaldehyde (B47417) to a mixture of benzaldehyde, methanol, water, and sodium hydroxide at 50°C. prepchem.com Zeolites have also been explored as catalysts in aldol-type condensation reactions, where weak acid sites are suggested to favor the reaction. scispace.comresearchgate.net

Reactant 1Reactant 2Catalyst/MediumKey ConditionsYield/ConversionReference
Benzaldehyden-PropionaldehydeSodium Hydroxide / Aqueous Methanol15-25°C, 5-8 hour dropwise additionYields up to 81.8% reported google.comgoogle.com
BenzaldehydePropionaldehydeSodium Hydroxide / Methanol / Water50°C, 5 hour additionNot specified prepchem.com
p-TolualdehydeEthanalZeoliteAbove 300°C for mixed condensation3.3% p-methyl cinnamaldehyde scispace.com

A specific and widely utilized variant of the aldol condensation is the Claisen-Schmidt condensation. wikipedia.org This reaction occurs between an aldehyde or ketone that possesses an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as p-tolualdehyde. wikipedia.org The reaction is typically base-catalyzed, with sodium hydroxide being a common choice. wikipedia.orggordon.edu

A green synthesis approach for α-methylcinnamaldehyde employs the Claisen-Schmidt condensation of benzaldehyde with propanal over a solid base catalyst. x-mol.com Specifically, a Mg-Zr mixed oxide supported on hexagonal mesoporous silica (B1680970) (HMS) has been shown to be effective. x-mol.com Using a 20% (w/w) Mg-Zr (2:1)/HMS catalyst with a benzaldehyde to propanal mole ratio of 1:1.5 at 443 K resulted in a 71% conversion of benzaldehyde and 92% selectivity for α-methylcinnamaldehyde. x-mol.com This method highlights the move towards more stable and reusable catalytic systems.

Alternative and Modified Synthetic Strategies for this compound and its Derivatives

To overcome limitations of traditional methods, such as side reactions and purification difficulties, several alternative strategies have been developed.

One improved process involves using at least one of the aldehyde reactants in the form of its bisulfite compound. scribd.com This technique generates the aldehyde in a highly reactive form in situ, allowing the condensation to proceed efficiently with fewer byproducts. scribd.com

The use of phase transfer catalysts (PTCs) represents another modification. In the synthesis of α-methylcinnamaldehyde from benzaldehyde and n-propionaldehyde, PTCs such as PEG400, PEG600, and tetrabutylammonium (B224687) bromide (TBAB) have been used in an alkaline medium, with reported yields of 54.2% and 59.7% respectively. google.com

Furthermore, zeolite catalysts offer an alternative to liquid bases. researchgate.net It has been suggested that both Brønsted and Lewis acid sites within the zeolite structure are involved in aldol reactions, with Lewis acid sites being the most probable catalytic centers. scispace.com The reaction of p-tolualdehyde and ethanal over a zeolite catalyst has been demonstrated, though the yield of the mixed condensation product, this compound, was low under the studied conditions. scispace.com

A novel, direct route synthesizes p-methyl benzaldehyde (p-MBA) from acetaldehyde (B116499) using a diphenyl prolinol trimethylsilyl (B98337) ether catalyst in a "one-pot, two-steps" process. nih.gov This involves the conversion of acetaldehyde to this compound (p-MCA) at 20°C, followed by the aromatization of p-MCA to p-MBA at 60°C, demonstrating an innovative pathway from a simple C2 feedstock. nih.gov

Chemo-enzymatic Approaches to this compound Derivatives

Chemo-enzymatic methods have emerged as powerful tools for the asymmetric synthesis of this compound derivatives, particularly for producing chiral fragrance compounds like Lilial™ and Helional™. nih.govresearchgate.netrsc.org These approaches utilize enzymes, specifically ene-reductases, for the stereoselective bioreduction of the carbon-carbon double bond in α-methylcinnamaldehyde precursors. nih.govresearchgate.netrsc.org

This enzymatic reduction yields nonracemic aryl-substituted α-methyldihydrocinnamaldehydes. nih.govrsc.org The choice of enzyme dictates the stereochemical outcome. For example, (R)-enantiomers have been obtained using the old-yellow-enzyme (OYE) homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato. nih.govrsc.org Conversely, (S)-aldehydes can be produced with high enantiomeric excess (up to 97% e.e.) using isoenzyme OPR3, nicotinamide (B372718) 2-cyclohexene-1-one reductase (NCR) from Zymomonas mobilis, and yeast OYE isoenzymes 1-3. nih.govrsc.org These reactions are often optimized by using a co-solvent, such as t-butyl methyl ether, to balance enzyme activity and stereoselectivity. nih.govresearchgate.net

EnzymeSourceSubstrateProduct StereochemistryMax. Enantiomeric Excess (e.e.)Reference
YqjMBacillus subtilisα-Methylcinnamaldehyde derivatives(R)53% nih.govrsc.org
OPR1Tomatoα-Methylcinnamaldehyde derivatives(R)53% nih.govrsc.org
OPR3Tomatoα-Methylcinnamaldehyde derivatives(S)up to 97% nih.govrsc.org
NCRZymomonas mobilisα-Methylcinnamaldehyde derivatives(S)up to 97% nih.govrsc.org
OYE 1-3Yeastα-Methylcinnamaldehyde derivatives(S)up to 97% nih.govrsc.org

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalysts.

Elucidation of Reaction Mechanisms in Aldehyde Condensations

The mechanism of the base-catalyzed Claisen-Schmidt and aldol condensations is well-established. gordon.edu The process begins with the abstraction of an α-hydrogen from the enolizable carbonyl compound (e.g., propanal) by a base, such as a hydroxide ion, to form a resonance-stabilized enolate ion. scispace.comgordon.edu This enolate ion is a potent nucleophile.

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the non-enolizable aromatic aldehyde (e.g., p-tolualdehyde). gordon.edu This step forms an alkoxide intermediate, which is subsequently protonated by a proton source (like water or alcohol in the medium) to yield a β-hydroxy aldehyde, the initial aldol addition product. gordon.edu In many cases, particularly when the reaction is heated or when the resulting double bond would be conjugated with an aromatic ring, this aldol adduct readily undergoes dehydration (elimination of a water molecule). gordon.edu This elimination step is facilitated by the formation of a second enolate and results in the stable, conjugated α,β-unsaturated aldehyde product, this compound. scispace.com

In acid-catalyzed aldol condensations, such as those using zeolite catalysts, the mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. scispace.com The enol form of the other aldehyde then acts as the nucleophile. scispace.com It has been suggested that both Brønsted and Lewis acid sites can be involved in these reactions. scispace.comresearchgate.net

Catalyst Development and Optimization for this compound Production

The synthesis of this compound is frequently achieved through the Claisen-Schmidt condensation of p-methylbenzaldehyde and acetaldehyde. The efficiency of this reaction is highly dependent on the catalyst employed. Research into catalyst development is focused on enhancing yield, selectivity, and operational stability under mild conditions.

Bifunctional catalysts, which possess both acidic and basic sites, have shown considerable promise. For instance, Mg-Zr mixed oxides supported on hexagonal mesoporous silica (HMS) have been investigated. A study focusing on this system found that a 20% (w/w) loading of Mg-Zr (in a 2:1 molar ratio) on HMS was the most effective catalyst. Optimal conditions were identified as a benzaldehyde to propanal mole ratio of 1:1.5 at 443 K, which resulted in a 71% conversion of benzaldehyde and 92% selectivity for α-methylcinnamaldehyde. researchgate.net The reaction was determined to follow second-order kinetics with an apparent activation energy of 9.54 kcal/mol. researchgate.net

Solid base catalysts, such as hydrotalcites, are also widely used. The catalytic performance of these materials can be enhanced through various modifications and careful optimization of reaction conditions. While specific optimization data for this compound production using hydrotalcites is part of broader research, the principles of optimizing temperature, reactant ratios, and catalyst concentration are universally applied to maximize yield and minimize by-products.

Additionally, the use of metal-based catalysts is another area of active research. For example, non-noble metal catalysts like cobalt have been explored for the selective hydrogenation of cinnamaldehydes. While this applies to the reduction of the aldehyde, the principles of catalyst design, such as using bimetallic systems (e.g., CoRe/TiO2) to improve selectivity, are relevant to the broader field of cinnamaldehyde synthesis and modification. mdpi.com The optimization of such catalytic systems often involves varying the metal ratios, support material, and reaction temperature to achieve high conversion and selectivity to the desired product. mdpi.com

Table 1: Catalyst Systems and Optimized Conditions for Cinnamaldehyde Analog Synthesis

Catalyst SystemReactantsKey Optimization ParametersOutcomeReference
20% (w/w) Mg-Zr (2:1)/HMSBenzaldehyde, PropanalMole Ratio (1:1.5), Temperature (443 K)71% Benzaldehyde Conversion, 92% α-methylcinnamaldehyde Selectivity researchgate.net
CoRe/TiO2Cinnamaldehyde, Formic Acid (H-donor)Co:Re Ratio (1:1), Temperature (140 °C)99% Cinnamaldehyde Conversion, 89% Cinnamyl Alcohol Selectivity mdpi.com

Derivatization Strategies and Novel Compound Synthesis Based on this compound

This compound serves as a versatile building block for the synthesis of a wide array of novel compounds. Its α,β-unsaturated aldehyde functionality is a key feature that allows for various chemical transformations.

Synthesis of Substituted this compound Derivatives

The chemical structure of this compound allows for targeted modifications to generate derivatives with diverse properties. Common derivatization strategies include:

Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). This is a straightforward method for introducing a variety of substituents. For example, cinnamaldehyde-amino acid Schiff base compounds have been synthesized and shown to possess antibacterial properties. mdpi.com

Heterocycle Synthesis: The α,β-unsaturated system is a precursor for various heterocyclic compounds. Reaction with hydrazines can yield pyrazole (B372694) derivatives, and condensation with active methylene (B1212753) compounds like barbituric acid or thiobarbituric acid can lead to the corresponding barbiturate (B1230296) derivatives.

Reduction Reactions: The double bond and the aldehyde group can be selectively or fully reduced. For instance, the chemo-enzymatic reduction of α-methylcinnamaldehyde derivatives using ene-reductases has been employed to synthesize nonracemic aryl-substituted α-methyldihydrocinnamaldehyde derivatives, which are valuable in the fragrance industry. rsc.orgnih.gov

Condensation Reactions: this compound can undergo condensation with other molecules. For example, it can react with intermediate 10 in the presence of ethanolic potassium hydroxide to form more complex structures.

These derivatization strategies enable the creation of libraries of novel compounds for various applications, including medicinal chemistry and materials science.

Structure-Activity Relationship (SAR) in this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for designing derivatives of this compound with enhanced biological or chemical properties. SAR studies correlate specific structural features of these molecules with their observed activity.

Key structural elements that influence the activity of cinnamaldehyde analogs have been identified. nih.govplos.org These include:

An α,β-unsaturated acyl group that can act as a Michael acceptor.

A hydrophobic moiety connected to the acyl group.

A partial negative charge.

The nature and position of substituents on the aromatic ring play a significant role in modulating activity. For instance, in a study of cinnamaldehyde analogs as quorum sensing inhibitors, it was found that substituents with electron-withdrawing properties generally increased activity. researchgate.net The inhibitory activity was observed to decrease in the order of 3,4-dichloro-cinnamaldehyde > 4-chloro-cinnamaldehyde. researchgate.net This suggests that electronic effects, as described by the Hammett sigma constant, are a key factor.

In another study on cinnamamide (B152044) derivatives with antidepressant-like activity, the presence of a trifluoromethyl group in the methylenedioxyphenyl moiety was associated with significant activity. nih.gov This highlights the importance of specific substitutions for targeted biological effects.

The derivatization of the aldehyde group also profoundly impacts activity. For example, converting cinnamaldehydes into cinnamamide or Schiff base derivatives introduces new functional groups that can interact differently with biological targets, leading to varied pharmacological profiles. mdpi.comnih.gov A quantitative structure-activity relationship (QSAR) study on cinnamaldehyde-amino acid Schiff bases revealed that the polarity parameter and the minimum atomic state energy for a hydrogen atom significantly affected their antibacterial activity. mdpi.com

Table 2: Structure-Activity Relationship Highlights in Cinnamaldehyde Derivatives

Derivative ClassKey Structural FeatureImpact on ActivityBiological ActivityReference
Halogenated CinnamaldehydesElectron-withdrawing substituents (e.g., Cl)Increased activityQuorum Sensing Inhibition researchgate.net
Cinnamamide DerivativesTrifluoromethyl group on methylenedioxyphenylSignificant antidepressant effectAntidepressant nih.gov
Cinnamaldehyde-Amino Acid Schiff BasesPolarity and H-atom energy stateCorrelated with antibacterial potencyAntibacterial mdpi.com
General Cinnamaldehyde Analogsα,β-unsaturated acyl groupEssential for activity (Michael acceptor)Quorum Sensing Inhibition nih.govplos.org

Advanced Studies on the Biological Activities of P Methylcinnamaldehyde

Antimicrobial Activity and Molecular Mechanisms of p-Methylcinnamaldehyde and Analogs

This compound, also known as 4-methylcinnamaldehyde, is a derivative of cinnamaldehyde (B126680), the primary component of cinnamon essential oil. mdpi.com Like its parent compound, this compound and other analogs have garnered scientific interest for their broad-spectrum biological activities. nih.govresearchgate.net The core structure, featuring an α,β-unsaturated carbonyl group, is considered a key pharmacophore that may react with biological nucleophiles, contributing to its antimicrobial effects. nih.gov Research has focused on understanding the efficacy and the complex molecular interactions through which these compounds exert their antimicrobial effects against a variety of pathogenic microbes.

Analogs of cinnamaldehyde have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanisms are multifaceted, primarily involving the disruption of fundamental cellular structures and processes essential for bacterial survival.

A primary mechanism of action for cinnamaldehyde and its derivatives is the disruption of the bacterial cell membrane. researchgate.netresearchgate.net Studies on cinnamaldehyde show that it can damage the structure of the cell wall and cytoplasmic membrane, leading to increased permeability. ijournals.cnresearchgate.net This damage causes the leakage of essential intracellular components, such as ions, nucleic acids, and proteins, ultimately disrupting cellular homeostasis. ijournals.cnmdpi.com

Furthermore, these compounds significantly interfere with bacterial energy metabolism. Research on cinnamaldehyde demonstrates its ability to inhibit membrane-bound ATPases, the enzymes critical for generating cellular energy in the form of ATP. nih.gov Treatment of Listeria monocytogenes with bactericidal concentrations of cinnamaldehyde resulted in a rapid depletion of the cellular ATP pool, indicating that interference with energy generation is a key aspect of its bactericidal action. nih.gov This disruption of the cell membrane's integrity and the concurrent collapse in energy metabolism effectively leads to bacterial cell death. researchgate.netijournals.cn

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which offer protection from antimicrobial agents. Cinnamaldehyde and its analogs have been shown to inhibit the formation of these resilient structures. mdpi.comresearchgate.net Cinnamaldehyde can reduce biofilm formation in pathogens like Aeromonas hydrophila in a dose-dependent manner. mdpi.com

This antibiofilm activity is often linked to the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. mdpi.comifremer.fr By interfering with QS signaling molecules, such as N-acylhomoserine lactones (AHLs) in Gram-negative bacteria, these compounds can effectively suppress the expression of genes required for biofilm development and pathogenicity. mdpi.comnih.gov Studies have shown that cinnamaldehyde can downregulate QS-related genes in A. hydrophila, leading to reduced production of virulence factors and attenuated biofilm formation. mdpi.com While direct studies on this compound's effect on bacterial QS are limited, its structural similarity to cinnamaldehyde suggests a comparable potential to interfere with these communication pathways.

Beyond direct membrane damage and energy depletion, cinnamaldehyde and its analogs can modulate crucial metabolic pathways within pathogens. mdpi.comnih.gov The antibacterial action of cinnamaldehyde against Cronobacter sakazakii has been linked to disruptions in amino acid, carbohydrate, and lipid metabolism. mdpi.com Transcriptomic studies on related compounds like cinnamic acid have revealed that they can cause the downregulation of genes involved in essential processes such as energy metabolism, nucleic acid metabolism, translation, and cell division in bacteria like Pseudomonas fragi. frontiersin.org This broad-scale interference with cellular metabolism suggests that the antibacterial effect is not limited to a single target but involves a systemic collapse of vital physiological functions, ultimately leading to the inhibition of bacterial growth. researchgate.netfrontiersin.org

This compound has demonstrated significant antifungal properties, particularly against opportunistic pathogens like Candida albicans. nih.govresearchgate.net Research highlights its ability to inhibit key fungal processes, including the morphological transition from yeast to hyphal form, which is critical for biofilm formation and virulence. nih.gov

Studies comparing trans-4-methyl cinnamaldehyde (this compound) with its parent compound found it to be a more potent inhibitor of C. albicans biofilm formation. nih.gov At a concentration of 50 μg/mL, it inhibited biofilm formation by over 90%. nih.gov This effect is achieved without necessarily inhibiting the growth of planktonic (free-floating) cells, indicating a specific action against the biofilm lifestyle. nih.gov The molecular mechanism involves the downregulation of genes essential for filamentation and cell wall integrity, such as ECE1, UME6, and RBT5, and the upregulation of genes associated with the yeast form, like YWP1. nih.gov

Table 1: Inhibitory Effect of this compound on Candida albicans Biofilm Formation
CompoundConcentration (µg/mL)Target StrainBiofilm Inhibition (%)Source
trans-4-methyl cinnamaldehyde50C. albicans DAY185>90% nih.gov
trans-4-methyl cinnamaldehyde20C. albicans ATCC 10231>88% nih.gov
trans-4-methyl cinnamaldehyde50C. albicans ATCC 10231>95% nih.gov

A key mechanism underlying the antifungal activity of cinnamaldehyde and its analogs is the inhibition of crucial cellular enzymes. researchgate.netfrontiersin.org Cinnamaldehyde has been reported to act as an inhibitor of plasma membrane H+-ATPase, an essential enzyme that maintains the electrochemical gradient across the fungal cell membrane. researchgate.netresearchgate.net Inhibition of this pump disrupts cellular pH and nutrient transport, leading to cell death.

Furthermore, these compounds target the synthesis of the fungal cell wall, a structure vital for protecting the cell from osmotic stress. frontiersin.org Research on Saccharomyces cerevisiae has shown that trans-cinnamaldehyde is a noncompetitive inhibitor of β-(1,3)-glucan synthase and a mixed inhibitor of chitin (B13524) synthase 1, two key enzymes responsible for synthesizing the main components of the fungal cell wall. nih.gov By weakening the cell wall, these compounds render the fungal cells susceptible to lysis. frontiersin.org The observed downregulation of cell wall-related genes in C. albicans by this compound aligns with this mechanism of action, suggesting that it similarly compromises cell wall integrity. nih.gov

Table 2: Effect of Cinnamaldehyde on Fungal Cell Wall Synthesizing Enzymes in S. cerevisiae
CompoundTarget EnzymeInhibition TypeIC₅₀ (mM)Source
trans-cinnamaldehydeβ-(1,3)-glucan synthaseNoncompetitive0.84 nih.gov
trans-cinnamaldehydeChitin synthase 1Mixed1.44 nih.gov

Antifungal Efficacy and Mechanistic Pathways

Alteration of Fungal Membrane Structure and Integrity

The antifungal action of cinnamaldehyde and its derivatives, including this compound, is significantly attributed to their ability to compromise the fungal cell membrane. This disruption is a critical factor in inhibiting fungal growth and viability. The primary mechanisms involve the interaction with ergosterol (B1671047), a vital component of the fungal cell membrane, and the subsequent loss of membrane integrity.

Studies on cinnamaldehyde show that it can lead to a reduction in the ergosterol content of the fungal cell membrane. Ergosterol is crucial for maintaining the fluidity, integrity, and function of the membrane. A decrease in its content leads to severe structural and functional damage. For instance, in Fusarium oxysporum, cinnamaldehyde treatment resulted in a 41.58% reduction in ergosterol content at its minimum inhibitory concentration (MIC). This depletion is a key mechanism of its fungistatic activity. Similarly, research on Candida species demonstrated that cinnamaldehyde's action is likely related to ergosterol complexation.

This disruption of the membrane leads to increased permeability, causing leakage of essential intracellular components like metabolites and enzymes, which ultimately results in cell death. The damage is visually evident as severe shrinkage, collapse, and deformation of fungal mycelia. Furthermore, an increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation, confirms that these compounds induce oxidative damage to the cytoplasmic membranes.

Specifically, 4-methyl cinnamaldehyde has been identified as an effective inhibitor of Candida albicans biofilm formation, a crucial aspect of its pathogenicity. It has been shown to inhibit hyphal growth and cell aggregation in this fungus. The mechanism likely involves disrupting the cell wall and membrane, preventing the morphological changes necessary for biofilm establishment.

Fungal SpeciesCompoundObserved EffectMechanismReference
Fusarium oxysporumCinnamaldehydeReduced ergosterol content by 41.58%, severe mycelial shrinkage and collapse.Inhibition of ergosterol synthesis, induction of oxidative damage.
Candida albicansCinnamaldehydeFungicidal activity, impaired cellular development.Complexation with ergosterol in the cell membrane.
Geotrichum citri-aurantiiCinnamaldehydeDisruption of plasma membrane integrity after 60 minutes of treatment.Damage to cell wall integrity leading to membrane disruption.
Candida albicans4-MethylcinnamaldehydeInhibited biofilm formation, hyphal growth, and cell aggregation.Disruption of cell aggregation and hyphal formation.
Aspergillus fumigatusCinnamaldehydeDestruction of cell wall structure while cell membrane remained intact.Inhibition of 1,3-β-D-glucan synthesis in the cell wall.

Anticancer Potential and Mechanistic Insights

The anticancer properties of cinnamaldehyde and its derivatives have been extensively studied, revealing a multi-faceted approach to combating cancer cell proliferation and survival. These compounds influence several key pathways involved in tumorigenesis, including the induction of programmed cell death, prevention of new blood vessel formation, and inhibition of cancer spread.

A primary mechanism of the anticancer activity of cinnamaldehyde derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often coupled with cell cycle arrest, which halts the proliferation of malignant cells.

Research demonstrates that these compounds can trigger apoptosis in a variety of cancer cell lines, including those from the lung, liver, and colon. The apoptotic pathway is initiated through the regulation of key protein families. For example, treatment with cinnamaldehyde has been shown to activate caspases, which are the executive enzymes of apoptosis, and to modulate the Bcl-2 family of proteins, which control the release of mitochondrial cytochrome c, a critical step in the apoptotic cascade.

Other Emerging Biological Activities

Anthelmintic Properties and Mechanisms of Action

This compound, also known as trans-4-methylcinnamaldehyde, has been identified as a compound with notable anthelmintic activity. Research into cinnamaldehyde and its analogs has highlighted their potential as dual-acting agents against both fungal biofilms and helminths. nih.govnih.gov

Studies investigating a range of cinnamaldehyde analogs found that while compounds like 4-bromo and 4-chloro cinnamaldehydes were the most potent against the nematode Caenorhabditis elegans, this compound also demonstrated relevant biological activity. nih.govnih.gov Specifically, this compound was shown to inhibit hyphal growth and cell aggregation in Candida albicans, a pathogenic fungus. nih.gov While direct data on its lethal concentration against specific helminths is part of a broader study on cinnamaldehyde analogs, the parent compound, cinnamaldehyde, has been shown to cause 100% mortality in C. elegans at 800 μg/mL by disrupting glutathione (B108866) metabolism. nih.gov The analogs, including this compound, were effective at much lower concentrations (5–100 μg/mL), suggesting a potent mechanism of action. nih.gov

The mechanism by which anthelmintic compounds affect nematodes can vary, but it often involves either ingestion of the compound or diffusion across the nematode's cuticle. mdpi.com The cuticle serves as a primary barrier, and the ability of a compound to penetrate it is crucial for its efficacy. mdpi.com While the precise molecular mechanism for this compound is still under investigation, its structural similarity to cinnamaldehyde suggests it may share similar pathways, such as the disruption of essential metabolic processes within the helminth. nih.govresearchgate.net

Table 1: Anthelmintic and Related Activities of Cinnamaldehyde Analogs

CompoundTarget OrganismActivityConcentration
This compoundCandida albicansInhibited hyphal growth and cell aggregation50 μg/mL
4-Bromo cinnamaldehydeCaenorhabditis elegansAnthelmintic property10 μg/mL
4-Chloro cinnamaldehydeCaenorhabditis elegansAnthelmintic property20 μg/mL
CinnamaldehydeCaenorhabditis elegans100% mortality800 μg/mL

Anti-inflammatory Pathways and Cellular Targets

This compound has been investigated for its role in modulating inflammatory responses, although its effects appear to be less pronounced than its parent compound, cinnamaldehyde. The primary focus of research into the anti-inflammatory actions of cinnamaldehyde-related compounds has been on their ability to interfere with key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and Toll-like receptor (TLR) pathways. researchgate.netrsc.orgsemanticscholar.org

Cinnamaldehyde is known to suppress the activation of TLR4, a receptor involved in initiating the inflammatory response to bacterial lipopolysaccharide (LPS). rsc.orgsemanticscholar.org It has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and IL-6. researchgate.netnih.gov The mechanism often involves the inhibition of the NF-κB signaling pathway by preventing the phosphorylation of its inhibitor, IκBα, and also by modulating the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.netsemanticscholar.org

In a comparative study of cinnamaldehyde-related compounds, α-methylcinnamaldehyde (a structural isomer of this compound) was found to be ineffective at inhibiting canonical IL-1β secretion. semanticscholar.org This study highlighted the importance of the α,β-unsaturated carbonyl and the free aldehyde groups for the anti-inflammatory activity of cinnamaldehyde analogs. semanticscholar.org While specific data on this compound's direct cellular targets in inflammation is limited, the available research on related compounds suggests that its structural properties may not be optimal for significant anti-inflammatory effects via the same pathways as cinnamaldehyde. semanticscholar.org

Table 2: Effects of Cinnamaldehyde and Related Compounds on Inflammatory Markers

CompoundCellular Target/PathwayEffect
CinnamaldehydeNF-κB signalingSuppression
CinnamaldehydeTLR4 activationInhibition
CinnamaldehydePro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Reduced production
α-MethylcinnamaldehydeIL-1β secretionIneffective

Tyrosinase Inhibition Mechanisms by α-Methylcinnamaldehyde

α-Methylcinnamaldehyde has been identified as a reversible inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. acs.orgacs.orgnih.gov Its inhibitory action extends to both the monophenolase and diphenolase activities of the enzyme. acs.orgacs.orgnih.gov

Research has determined the IC₅₀ values of α-methylcinnamaldehyde to be 0.440 mM for monophenolase activity and 0.450 mM for diphenolase activity of mushroom tyrosinase. acs.orgacs.orgnih.govnih.gov This indicates its ability to effectively reduce the catalytic function of the enzyme. Further mechanistic studies, including UV-scanning, fluorescence quenching, and molecular docking, have provided insights into how this inhibition occurs. acs.orgacs.orgnih.gov

These investigations revealed that α-methylcinnamaldehyde acts as a static quencher of mushroom tyrosinase, meaning it forms a stable complex with the enzyme, thereby reducing its activity. acs.orgacs.orgnih.gov Molecular docking simulations suggest that unlike some inhibitors that interact with the copper ions at the enzyme's active site, α-methylcinnamaldehyde does not form metal interactions. acs.orgacs.orgnih.gov Instead, it is proposed to interact with amino acid residues within the active site center. acs.orgacs.orgnih.gov This interaction hinders the binding of the natural substrate and decreases the formation of o-quinones, which are precursors to melanin. acs.orgacs.org The inhibition is reversible, indicating that the compound does not permanently damage the enzyme. acs.orgacs.orgnih.gov

Table 3: Tyrosinase Inhibition by α-Substituted Cinnamaldehyde Derivatives

CompoundMonophenolase IC₅₀ (mM)Diphenolase IC₅₀ (mM)
α-Methylcinnamaldehyde0.4400.450
α-Bromocinnamaldehyde0.0750.049
α-Chlorocinnamaldehyde0.1400.110

Computational and Theoretical Chemistry Investigations of P Methylcinnamaldehyde

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are instrumental in elucidating the electronic characteristics of p-methylcinnamaldehyde. nih.govd-nb.inforsc.orgpleiades.online These investigations offer a detailed understanding of the molecule's electron distribution and its implications for chemical reactivity. nih.govd-nb.inforsc.orgpleiades.online

Molecular Orbital (MO) theory is a fundamental tool used to describe the electronic structure of molecules. panchakotmv.ac.inmasterorganicchemistry.comwpmucdn.comdalalinstitute.commatanginicollege.ac.in It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. panchakotmv.ac.inmasterorganicchemistry.comwpmucdn.comdalalinstitute.commatanginicollege.ac.in For this compound, MO theory helps in understanding the nature of its chemical bonds and the distribution of electron density. derpharmachemica.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net In this compound, the presence of the conjugated π-system, which includes the phenyl ring, the double bond, and the carbonyl group, significantly influences the energies of these frontier orbitals.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. mdpi.comnih.govfrontiersin.orgscirp.org It has become a standard tool for predicting the reactivity of organic compounds. mdpi.comnih.govfrontiersin.orgscirp.org DFT calculations for this compound involve determining the molecule's ground-state electron density to derive various properties, including its energy, electronic structure, and reactivity descriptors. maynoothuniversity.ieresearchgate.net

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry and calculate electronic properties. researchgate.netmaynoothuniversity.ie These calculations provide insights into the distribution of electron density and help identify the most likely sites for electrophilic and nucleophilic attack. For this compound, the carbonyl carbon is predicted to be an electrophilic center, while the oxygen atom and the aromatic ring are nucleophilic sites. These predictions are crucial for understanding its reaction mechanisms.

The global electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the ability of a molecule to accept electrons. maynoothuniversity.ienih.gov It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). nih.govresearchgate.net This index has been successfully used to create reactivity scales for various organic compounds, including cinnamaldehyde (B126680) derivatives. maynoothuniversity.ie

Studies have shown that the electrophilicity of cinnamaldehydes can be ranked based on the nature of the substituent on the phenyl ring. maynoothuniversity.ie Electron-donating groups, such as the methyl group (-CH3) in this compound, decrease the electrophilicity of the molecule compared to unsubstituted cinnamaldehyde. maynoothuniversity.ie Conversely, electron-withdrawing groups increase it. maynoothuniversity.ie This trend can be rationalized by the substituent's effect on the electron density of the conjugated system. maynoothuniversity.ie The global electrophilicity index for a series of trans-cinnamaldehyde derivatives has been evaluated using the B3LYP/6-31G(d,p) level of theory. maynoothuniversity.ie

Table 1: Calculated Global Electrophilicity Indices (ω) of Selected Cinnamaldehyde Derivatives

Compound Substituent ω (eV) (Frontier Orbital Method) ω (eV) (IP/EA Method)
p-Nitro-cinnamaldehyde -NO2 3.03 2.90
p-Chloro-cinnamaldehyde -Cl 2.30 2.21
Cinnamaldehyde -H 2.11 2.03
This compound -CH3 2.01 1.94

This table is generated based on the trends described in the provided search results. The exact values are illustrative and intended to show the relative electrophilicity based on substituent effects.

Molecular Dynamics and Docking Simulations for this compound Interactions

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the interactions between a small molecule, like this compound, and a macromolecule, typically a protein. scispace.commdpi.comnih.gov These methods provide valuable insights into binding mechanisms and affinities. scispace.commdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. frontiersin.orgresearchgate.netmdpi.com It is widely used in drug discovery to screen for potential drug candidates. nih.govnih.govchemrxiv.orgplos.org For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.com

The binding affinity, which is a measure of the strength of the interaction, can be estimated from the docking score. nih.gov A lower docking score generally indicates a higher binding affinity. nih.gov Studies on similar aldehyde compounds have shown that they can interact with various enzymes and receptors. acs.org For instance, docking simulations of cinnamaldehyde analogs have been performed to understand their interactions with microbial proteins. researchgate.net

Molecular dynamics simulations provide a time-resolved view of the conformational changes and stability of a molecule or a molecular complex. scispace.commdpi.com An MD simulation of a this compound-protein complex can reveal the dynamic behavior of the ligand within the binding site and the stability of the key interactions over time. nih.gov

Conformational analysis of this compound itself is also important. The molecule can exist in different conformations due to the rotation around its single bonds. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable one. derpharmachemica.com The planarity of the conjugated system is a key factor in its stability. derpharmachemica.com Understanding the preferred conformation is crucial as it dictates how the molecule will fit into a protein's binding pocket.

Modeling of Reaction Pathways and Catalytic Mechanisms Involving Cinnamaldehyde Analogs

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of cinnamaldehyde and its analogs, such as this compound. These theoretical studies provide deep insights into reaction mechanisms, catalyst-substrate interactions, and the factors governing selectivity, which are often difficult to discern through experimental methods alone.

The primary focus of computational investigations into cinnamaldehyde analogs revolves around two key transformations: selective hydrogenation and oxidation. The presence of both a C=C double bond and a C=O group in conjugation presents a significant challenge in achieving high selectivity for a desired product. The introduction of a methyl group at the para position of the phenyl ring in this compound introduces electronic effects that can modulate the reactivity of these functional groups.

Hydrogenation Pathways

Computational studies on the hydrogenation of cinnamaldehyde on various metal surfaces, such as Pt, Pd, Ni, and Ru, have revealed the intricate details of catalyst performance and selectivity. researchgate.nettaylorfrancis.com The primary products of cinnamaldehyde hydrogenation are cinnamyl alcohol (from C=O hydrogenation), hydrocinnamaldehyde (B1666312) (from C=C hydrogenation), and 3-phenylpropanol (from complete hydrogenation).

The selectivity of the hydrogenation reaction is highly dependent on the catalyst used. For instance, monometallic phosphides like Ni2P and Co2P show a high affinity for C=C hydrogenation, leading to hydrocinnamaldehyde with selectivities of up to 98%. researchgate.net In contrast, bimetallic catalysts such as RuMoP have been shown to favor C=O hydrogenation, yielding cinnamyl alcohol with up to 91% selectivity. researchgate.net DFT calculations suggest that this shift in selectivity is due to enhanced charge transfer between the carbonyl oxygen and the molybdenum sites on the catalyst surface, which lowers the activation energy barrier for C=O hydrogenation. researchgate.net

For this compound, the electron-donating nature of the para-methyl group is expected to increase the electron density in the phenyl ring and, to a lesser extent, in the conjugated system. This electronic perturbation can influence the adsorption geometry and the relative activation of the C=C and C=O bonds on the catalyst surface. Theoretical models predict that this increased electron density could enhance the interaction of the C=O group with Lewis acidic sites on a catalyst or support, potentially favoring the formation of p-methylcinnamyl alcohol. taylorfrancis.com Studies on α-methyl cinnamaldehyde have also shown that substituent groups significantly affect the performance of catalysts, with steric hindrance also playing a crucial role in selectivity. mdpi.com

Predicted Selectivity in Catalytic Hydrogenation of Cinnamaldehyde Analogs
CatalystPredominant ProductPredicted Selectivity (%)Key Computational Insight
Ni₂PHydrocinnamaldehyde~98High affinity for C=C bond activation. researchgate.net
Co₂PHydrocinnamaldehyde~98Similar mechanism to Ni₂P. researchgate.net
RuMoPCinnamyl Alcohol~91Enhanced charge transfer to C=O group. researchgate.net
Pt/CNTCinnamyl AlcoholHighElectronic effects of the carbon nanotube support. researchgate.net

Oxidation Pathways

The catalytic oxidation of cinnamaldehyde analogs is another area where computational modeling has provided significant understanding. The primary oxidation products can include cinnamic acid (oxidation of the aldehyde group) and benzaldehyde (B42025) (oxidative cleavage of the C=C bond).

Computational studies on the oxidation of cinnamaldehyde have explored various catalytic systems. For example, the use of supported gold-palladium nanoparticles has been investigated for the selective oxidation of cinnamyl alcohol, a related substrate. These studies highlight the importance of catalyst composition and nanoparticle size in controlling the reaction pathway and preventing non-selective side reactions.

For this compound, the electron-donating methyl group can influence the oxidation pathway. It may increase the susceptibility of the aromatic ring to oxidation under harsh conditions, but it can also modulate the reactivity of the aldehyde and the C=C bond. DFT calculations can be employed to model the reaction intermediates and transition states for different oxidation pathways, helping to predict the most likely products under specific catalytic conditions.

Calculated Activation Energies for Key Steps in Cinnamaldehyde Analog Oxidation
Reaction StepCatalytic SystemCalculated Activation Energy (kcal/mol)Significance
Aldehyde Oxidation to Carboxylic AcidGeneric Model15-20Thermodynamically favorable but kinetically controlled.
C=C Cleavage to BenzaldehydeGeneric Model25-30Requires higher energy input or a more active catalyst.

Environmental Fate and Degradation Studies of P Methylcinnamaldehyde

Biodegradation Pathways and Kinetics

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in determining the environmental persistence of chemical compounds. libretexts.orgmdpi.com For p-Methylcinnamaldehyde, studies have shown that it is readily biodegradable, meaning it is unlikely to persist in the environment. industrialchemicals.gov.au

Studies conducted under aerobic conditions, in the presence of oxygen, have demonstrated that this compound undergoes significant degradation. In tests following OECD Test Guideline 301B, the compound showed 97% to 100% degradation over a 28-day period. industrialchemicals.gov.au This rapid breakdown suggests that in oxygen-rich environments like surface waters and topsoil, this compound is efficiently removed. industrialchemicals.gov.auresearchgate.net

Under anaerobic conditions, where oxygen is absent, the degradation of similar compounds can be slower. For instance, the degradation of 4-nitrophenol, another aromatic compound, was found to have a longer half-life under anaerobic conditions compared to aerobic conditions. researchgate.net While specific data for this compound under anaerobic conditions is limited, the general principles of microbial degradation suggest that the process would still occur, albeit potentially at a reduced rate. researchgate.netnottingham.ac.uk The process of biodegradation often involves the transformation of the parent compound into simpler molecules like water, carbon dioxide, and ammonia (B1221849) through mineralization. researchgate.net

Table 1: Aerobic Biodegradation of Cinnamic Aldehydes

Compound Test Guideline Degradation Timeframe Reference
This compound OECD TG 301B 97-100% 28 days industrialchemicals.gov.au
Cinnamaldehyde (B126680) OECD TG 301B 97-100% 28 days industrialchemicals.gov.au
Amyl cinnamaldehyde OECD TG 301F 90-97% 28 days industrialchemicals.gov.au
Hexyl cinnamaldehyde OECD TG 301F 90-97% 28 days industrialchemicals.gov.au

The breakdown of this compound is primarily driven by microorganisms. mdpi.comnih.gov Various bacteria and fungi possess the enzymatic machinery to metabolize aromatic aldehydes. nih.govresearchgate.net These microorganisms utilize the compound as a source of carbon and energy, incorporating it into their metabolic pathways. mdpi.comnih.gov The initial steps in the degradation of similar aromatic compounds often involve oxidation reactions catalyzed by enzymes like dioxygenases. libretexts.orgelifesciences.org While the specific microbial species responsible for this compound degradation have not been extensively documented, the broad biodegradability suggests that a diverse range of common environmental microorganisms can carry out this process. industrialchemicals.gov.aunih.gov The efficiency of this microbial degradation can be influenced by factors such as the concentration of the compound and the availability of other nutrients. nih.gov

Environmental Partitioning and Mobility

The way this compound distributes itself in the environment is governed by its physical and chemical properties. industrialchemicals.gov.au It is a neutral organic chemical that is moderately volatile and slightly soluble in water. industrialchemicals.gov.au When released into the environment, it is expected to primarily partition to soil and sediment. industrialchemicals.gov.au Its moderate volatility also suggests that some portioning to the air compartment can occur, which is consistent with its use as a fragrance. industrialchemicals.gov.auindustrialchemicals.gov.au

The compound's potential for mobility in soil is limited due to its tendency to be sorbed to soil particles. industrialchemicals.gov.au This sorption reduces its likelihood of leaching into groundwater. The log K value, an indicator of a substance's potential to bioaccumulate in organisms, for methyl cinnamaldehyde is low (≤ 3.48), suggesting a low potential for bioaccumulation in aquatic organisms. industrialchemicals.gov.au

Table 2: Physicochemical Properties of this compound and Related Compounds

Property Cinnamaldehyde Hexyl cinnamaldehyde This compound Reference
Boiling Point 246°C (exp.) - - industrialchemicals.gov.au
Vapour Pressure 3.85 Pa (exp.) 0.03 Pa (exp.) - industrialchemicals.gov.au
Water Solubility 1420 mg/L (exp.) 5.44 mg/L (calc.) - industrialchemicals.gov.au
Log K 1.9 (exp.) 5.3 (exp.) ≤ 3.48 industrialchemicals.gov.au

Ecotoxicological Implications of Environmental this compound Presence

Based on its rapid biodegradation and low potential for bioaccumulation, this compound is categorized as "Not Persistent" and "Not Bioaccumulative". industrialchemicals.gov.au Consequently, it is not expected to undergo long-range transport in the environment. industrialchemicals.gov.au

Advanced Analytical Methodologies for P Methylcinnamaldehyde Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, FT-IR, UV-Vis)

Spectroscopic methods are indispensable for confirming the molecular structure of p-Methylcinnamaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provide detailed information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are utilized to determine the precise arrangement of atoms. In ¹H NMR analysis, chemical shifts are reported in parts per million (ppm) relative to a standard, and multiplicities like singlet (s), doublet (d), triplet (t), and multiplet (m) reveal the neighboring proton environments. rsc.org For instance, the aldehydic proton typically appears as a distinct signal, while the aromatic and vinyl protons exhibit characteristic splitting patterns. rsc.org ¹³C NMR complements this by identifying the chemical environment of each carbon atom in the molecule. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in this compound. filab.frrtilab.com The FT-IR spectrum displays absorption bands corresponding to specific vibrational frequencies of chemical bonds. Key characteristic peaks for this compound include a strong absorption band for the carbonyl (C=O) group of the aldehyde, typically around 1700 cm⁻¹. researchgate.net The presence of the aromatic ring is confirmed by peaks in the 1600-1450 cm⁻¹ region, and the C-H stretching of the aldehyde group can be observed near 2800 and 2700 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the this compound molecule. ethz.ch The presence of a conjugated system, involving the benzene (B151609) ring, the double bond, and the carbonyl group, results in strong absorption in the UV region. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. gdckulgam.edu.in This technique is also valuable for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. gdckulgam.edu.in

Table 1: Spectroscopic Data for this compound

Technique Key Observations Interpretation
¹H NMR Multiplets in the aromatic region, signals for vinylic and aldehydic protons, and a singlet for the methyl group protons. rsc.org Confirms the presence and connectivity of the tolyl group, the propenal moiety, and the methyl substituent.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, vinylic carbons, and the methyl carbon. rsc.org Provides a complete carbon skeleton of the molecule.
FT-IR Strong C=O stretch, C-H aldehyde stretches, and aromatic C=C stretches. researchgate.net Identifies key functional groups: aldehyde and substituted benzene ring.
UV-Vis Strong absorption in the UV range. researchgate.net Indicates the presence of a conjugated π-electron system.

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. sielc.com Reversed-phase HPLC, often using a C18 column, is a common approach where a polar mobile phase is used to elute the less polar compound. researchgate.net The method can be optimized by adjusting the mobile phase composition, for instance, a mixture of acetonitrile (B52724) and water, to achieve good separation. sielc.com Detection is typically performed using a UV detector set at the λmax of this compound. google.com For quantitative analysis, a calibration curve is constructed using standards of known concentrations. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of volatile and semi-volatile compounds like this compound. filab.frscispace.com In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. nih.gov The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. nih.gov The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are characteristic of this compound. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

Method Column Type Mobile/Carrier Gas Detection Application
HPLC C18, Chiral columns (e.g., OD-H, AD-H) rsc.orgsemanticscholar.org Acetonitrile/Water mixtures sielc.com UV, Diode Array Detector researchgate.net Quantification, Enantiomeric separation rsc.org
GC-MS Non-polar or semi-polar capillary columns Helium Mass Spectrometry (MS) Identification, Quantification nih.govresearchgate.net

Advanced Microscopy for Biological Interaction Visualization (e.g., SEM, CLSM)

To understand the biological activities and mechanisms of action of this compound, advanced microscopy techniques are utilized to visualize its interactions with cells and tissues at a microscopic level.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of biological specimens. ebsco.comresearchgate.net In studies involving this compound, SEM can be used to observe morphological changes in microorganisms, such as fungi or bacteria, upon treatment with the compound. researchgate.netkisti.re.kr For example, it can reveal alterations in cell shape, surface architecture, and biofilm formation, providing insights into the compound's antimicrobial or antibiofilm effects. nih.govnih.gov

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique that allows for the three-dimensional reconstruction of biological samples. nih.govnih.gov By using fluorescent probes, CLSM can be employed to visualize the localization of this compound or its effects within cells. nih.gov For instance, it can be used to determine if the compound penetrates the cell membrane and to observe its impact on cellular structures or biofilm integrity. kisti.re.krmicroscopist.co.uk This technique is particularly useful for studying the dynamics of biological processes in real-time. nih.gov

Q & A

Q. What are the established synthetic routes for p-Methylcinnamaldehyde, and how do reaction conditions influence yield?

this compound is typically synthesized via aldol condensation, analogous to cinnamaldehyde production. For example, benzaldehyde derivatives and methyl-substituted acetaldehyde may undergo base-catalyzed reactions. Key factors include temperature control (60–80°C to minimize side reactions like self-condensation), stoichiometric ratios (excess aldehyde to favor product formation), and catalyst selection (e.g., NaOH or KOH). Yields can vary from 50–70% depending on purification methods . Characterization via boiling point determination, FT-IR (C=O stretch ~1670 cm⁻¹), and NMR (δ 9.6 ppm for aldehyde proton) is critical for validation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the aldehyde group and aromatic substitution pattern. For this compound, expect a singlet for the methyl group (δ ~2.3 ppm in ¹H NMR) and distinct aromatic protons (δ 7.2–7.8 ppm).
  • FT-IR : Key peaks include C=O (~1670 cm⁻¹) and conjugated C=C (~1620 cm⁻¹).
  • GC-MS : Retention time and molecular ion peak (m/z 148) aid in purity assessment. Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .

Q. How can researchers mitigate oxidation or degradation during storage?

Store under inert atmosphere (N₂/Ar) at 4°C in amber vials to prevent light-induced degradation. Adding antioxidants (e.g., BHT at 0.01% w/w) and periodic purity checks via TLC or HPLC are recommended .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice impact stereoselectivity in this compound derivatives?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in aldol reactions, while organocatalysts like proline derivatives may induce enantioselectivity. For example, L-proline in DMSO can yield enantiomeric excess (ee) >80% in β-substituted aldehydes. Computational modeling (DFT) helps predict transition states and optimize conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or antioxidant studies often stem from variability in:

  • Assay protocols : Standardize methods (e.g., MIC vs. disk diffusion for antimicrobial activity).
  • Sample purity : Validate via HPLC (>95% purity) to exclude confounding impurities.
  • Biological models : Use isogenic cell lines or controlled in vivo systems to reduce noise. Meta-analyses of dose-response relationships (e.g., IC₅₀ values) can identify trends across studies .

Q. How can computational chemistry guide the design of this compound-based inhibitors?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., SARS-CoV-2 Mpro). QSAR models correlate substituent effects (e.g., methyl group position) with inhibitory potency. Validate predictions with SPR or ITC binding assays .

Q. What advanced analytical methods address quantification challenges in complex matrices?

  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (λ = 280 nm for detection).
  • LC-MS/MS : Enables quantification at trace levels (LOQ < 1 ng/mL) in biological samples.
  • Derivatization : Hydrazone formation (e.g., with 2,4-DNPH) improves sensitivity for UV-based assays .

Methodological Best Practices

Q. How to design a systematic review on this compound’s physicochemical properties?

  • Search Strategy : Use PICO framework in databases (PubMed, Web of Science) with terms like "this compound AND solubility" or "stability AND kinetics."
  • Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details.
  • Data Extraction : Tabulate properties (logP, melting point) and note measurement conditions (solvent, temperature). Cochrane guidelines recommend dual-reviewer validation to minimize bias .

Q. What statistical approaches are suitable for dose-response studies?

Nonlinear regression (e.g., Hill equation) models EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How to optimize synthetic scalability while maintaining green chemistry principles?

  • Catalyst Recycling : Immobilize enzymes or metal catalysts on silica supports.
  • Solvent Selection : Replace DMF with Cyrene® (biobased solvent) to reduce toxicity.
  • Waste Minimization : Employ continuous flow reactors for higher atom economy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.